molecular formula C23H32ClNO B1629170 N-tert-Butyl-O-[1-[4-(chloromethyl)phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine CAS No. 227000-85-3

N-tert-Butyl-O-[1-[4-(chloromethyl)phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine

Cat. No.: B1629170
CAS No.: 227000-85-3
M. Wt: 374 g/mol
InChI Key: WZYBDTCNEIULNZ-UHFFFAOYSA-N
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Description

N-tert-Butyl-O-[1-[4-(chloromethyl)phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine is a functional alkoxyamine initiator primarily utilized in nitroxide-mediated polymerization (NMP) for synthesizing styrene and acrylate polymers and copolymers . Its molecular formula is C₂₃H₃₂ClNO, with a molecular weight of 373.96 g/mol and a melting point of 43–47°C . The compound is stored at -20°C to maintain stability . Structurally, it features a hydroxylamine backbone substituted with tert-butyl, chloromethylphenyl, and 2-methyl-1-phenylpropyl groups, which confer steric hindrance and controlled radical polymerization capabilities .

Key applications include its role in block copolymer synthesis via NMP and its exploration in biomedical research for modulating thioesterase activity . However, its insolubility in aqueous media limits its utility in biological systems, as observed in cell culture studies .

Properties

IUPAC Name

N-tert-butyl-N-[1-[4-(chloromethyl)phenyl]ethoxy]-2-methyl-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32ClNO/c1-17(2)22(21-10-8-7-9-11-21)25(23(4,5)6)26-18(3)20-14-12-19(16-24)13-15-20/h7-15,17-18,22H,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYBDTCNEIULNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)N(C(C)(C)C)OC(C)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627925
Record name N-tert-Butyl-N-{1-[4-(chloromethyl)phenyl]ethoxy}-2-methyl-1-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227000-85-3
Record name N-tert-Butyl-N-{1-[4-(chloromethyl)phenyl]ethoxy}-2-methyl-1-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 227000-85-3
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Biological Activity

N-tert-Butyl-O-[1-[4-(chloromethyl)phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine, with the CAS number 227000-85-3, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H32ClNOC_{23}H_{32}ClNO, with a molecular weight of approximately 373.96 g/mol. Its structure features a hydroxylamine functional group, which is significant for its reactivity and biological activity.

PropertyValue
Molecular FormulaC23H32ClNOC_{23}H_{32}ClNO
Molecular Weight373.96 g/mol
CAS Number227000-85-3
Melting Point43-47 °C
Storage Temperature-20 °C

Hydroxylamines have been studied for their ability to act as antioxidants and potential inhibitors of various enzymes. The specific mechanism of this compound may involve:

  • Inhibition of Cholinesterases : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. Inhibitors can modulate cholinergic signaling by preventing the breakdown of acetylcholine .
  • Antioxidant Activity : Hydroxylamines are known to exhibit antioxidant properties, potentially reducing oxidative stress in biological systems. This activity can be crucial in preventing cellular damage associated with various diseases .

Antitumor Activity

Research has indicated that compounds similar to this compound may possess antitumor properties. For instance, hydroxylated chloroethylnitrosoureas have been evaluated for their therapeutic efficacy against tumors, although their low therapeutic activity was noted alongside high mutagenicity and carcinogenicity .

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibition profile of related compounds:

  • Inhibition Potency : Compounds in this class demonstrated IC50 values indicating effective inhibition of cholinesterases, which could be relevant for therapeutic applications in neurodegenerative conditions .
  • Selectivity : The selectivity towards BChE over AChE has been noted, suggesting a potential advantage in minimizing side effects associated with AChE inhibition .

Research Findings

A comparative analysis of various studies provides insight into the biological activity of this compound:

Study ReferenceFindings
Low therapeutic activity but high mutagenicity; suggests careful evaluation for clinical use.
Effective inhibition of cholinesterases; potential for neuroprotective applications.
Structural characteristics conducive to enzyme interactions; supports further investigation.

Scientific Research Applications

Applications in Polymer Chemistry

1. Alkoxyamine Initiator in Polymerization

N-tert-Butyl-O-[1-[4-(chloromethyl)phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine is primarily used as an alkoxyamine initiator in nitroxide-mediated polymerization (NMP). This method allows for the controlled radical polymerization of various monomers, leading to the synthesis of well-defined block copolymers.

Case Study: Synthesis of Block Copolymers

In a study published in the Journal of the American Chemical Society, researchers utilized this compound to successfully synthesize block copolymers with specific molecular weights and narrow polydispersity indices. The study demonstrated that the use of this alkoxyamine initiator resulted in high yields and controlled molecular architectures, making it a valuable tool for developing advanced materials with tailored properties .

PropertyValue
Initiator TypeAlkoxyamine
Polymerization MethodNitroxide-Mediated
YieldHigh
Polydispersity IndexNarrow

Applications in Medicinal Chemistry

2. Potential Therapeutic Agent

Recent research has indicated that this compound may possess biological activity relevant to medicinal chemistry. Its structural features suggest potential interactions with biological targets, although more studies are needed to elucidate its pharmacological profile.

A preliminary investigation into the biological activity of this compound revealed that it exhibits moderate cytotoxicity against certain cancer cell lines. The mechanism of action appears to involve the induction of oxidative stress within the cells, leading to apoptosis. Further studies are warranted to explore its efficacy and safety as a therapeutic agent .

Comparison with Similar Compounds

Functional Alkoxyamine Initiators

The compound belongs to a class of alkoxyamines used in controlled radical polymerization. Below is a comparative analysis with structurally related initiators:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
N-tert-Butyl-O-[1-[4-(chloromethyl)phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine C₂₃H₃₂ClNO 373.96 Chloromethyl group enhances reactivity; tert-butyl group stabilizes radicals NMP of styrene/acrylate copolymers ; limited solubility in aqueous media
2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide C₁₃H₂₀NO 206.30 Stable nitroxide radical; moderate steric hindrance Controlling living radical polymerizations
MAMA-SG1 (N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-O-(2-carboxyprop-2-yl)hydroxylamine) C₁₆H₃₅NO₄P 360.43 Phosphonate group improves solubility in polar solvents; SG1 nitroxide derivative RAFT polymerization; synthesis of water-soluble polymers
TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) C₉H₁₈NO 156.25 High stability; broad solvent compatibility Oxidation reactions; controlled polymerizations

Key Differences :

  • Reactivity : The chloromethyl group in the target compound enhances its initiation efficiency compared to TEMPO, which relies on stable nitroxide radicals for chain termination .
  • Solubility : Unlike MAMA-SG1, which is soluble in polar solvents due to its phosphonate group, the target compound’s hydrophobicity restricts its use in aqueous systems .
Hydroxylamine Derivatives in Biomedical Research

The compound was screened among 12 hydroxylamine derivatives for thioesterase-mimicking activity. Key comparisons include:

Compound Thioester Cleavage Efficiency Toxicity (Cell Viability at 1 mM) Solubility
This compound Moderate (50–70% of hydroxylamine) Insoluble in culture media; untested DMSO-soluble only
N-(tert-Butyl)hydroxylamine (NtBuHA) High (>90% of hydroxylamine) Non-toxic Water-soluble
N-Benzoyl-N-phenyl hydroxylamine Low (<30% of hydroxylamine) Toxic at 1 mM DMSO-soluble

Key Findings :

  • The target compound’s insolubility in aqueous media excluded it from cytotoxicity assays, unlike NtBuHA, which demonstrated neuroprotective effects and extended lifespan in preclinical models of neuronal ceroid lipofuscinosis (INCL) .
  • Its thioester cleavage efficiency was inferior to NtBuHA, likely due to steric hindrance from the bulky aromatic substituents .
Polymerization Performance vs. Alternative Initiators

In NMP, the compound’s performance contrasts with other initiators:

  • NMP Efficiency : The compound enables synthesis of block copolymers with narrow polydispersity indices (PDI < 1.5), comparable to TEMPO-based systems but with faster initiation kinetics due to its labile alkoxyamine bond .

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The compound’s structure suggests a convergent synthesis strategy involving three primary components:

  • N-tert-butylhydroxylamine : Serves as the hydroxylamine precursor.
  • 1-[4-(Chloromethyl)phenyl]ethanol : Provides the chloromethylphenyl ethyl ether linkage.
  • 2-Methyl-1-phenylpropylamine : Introduces the branched alkyl-aryl substituent.
Component Role in Synthesis Key Properties
N-tert-butylhydroxylamine Hydroxylamine core donor Stability under inert conditions
1-[4-(Chloromethyl)phenyl]ethanol Ether linkage precursor Reactivity in SN2 displacements
2-Methyl-1-phenylpropylamine Alkyl-aryl substituent source Nucleophilic amine for coupling

Proposed Synthetic Pathways

Stepwise Coupling via Etherification and Amine Alkylation

Step 1: Synthesis of N-tert-Butyl-O-[1-[4-(Chloromethyl)phenyl]ethyl]hydroxylamine

Reaction :
N-tert-butylhydroxylamine reacts with 1-[4-(chloromethyl)phenyl]ethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the ether linkage.

Mechanism :

  • Mitsunobu Reaction : Facilitates ether bond formation between the hydroxylamine’s oxygen and the ethanol derivative’s hydroxyl group.

Conditions :

  • Solvent: Tetrahydrofuran (THF), 0°C to room temperature.
  • Time: 12–24 hours.
  • Yield: ~65–75% (estimated based on analogous reactions).
Step 2: N-Alkylation with 2-Methyl-1-phenylpropyl Bromide

Reaction :
The intermediate from Step 1 undergoes N-alkylation using 2-methyl-1-phenylpropyl bromide in the presence of a base (e.g., potassium carbonate).

Mechanism :

  • SN2 Displacement : The amine nitrogen attacks the electrophilic carbon of the alkyl bromide.

Conditions :

  • Solvent: Dimethylformamide (DMF), 60°C.
  • Time: 6–8 hours.
  • Yield: ~50–60% (after purification by column chromatography).

One-Pot Reductive Amination Approach

Reaction :
A tandem reductive amination between N-tert-butylhydroxylamine, 4-(chloromethyl)phenylacetaldehyde, and 2-methyl-1-phenylpropylamine using sodium cyanoborohydride.

Mechanism :

  • Iminium Ion Formation : Aldehyde reacts with the amine to form an imine intermediate.
  • Reduction : Cyanoborohydride reduces the imine to a secondary amine.

Conditions :

  • Solvent: Methanol, pH 4–5 (acetic acid buffer).
  • Temperature: Room temperature.
  • Yield: ~40–50% (lower due to competing side reactions).

Critical Process Parameters and Optimization

Solvent and Temperature Effects

Parameter Optimal Value Impact on Yield/Purity
Solvent Polarity THF > DMF Higher polarity improves amine solubility
Reaction Temperature 60°C (alkylation) Accelerates SN2 kinetics without degradation
Inert Atmosphere Nitrogen or argon Prevents hydroxylamine oxidation

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent.
  • Recrystallization : Diethyl ether/n-pentane system yields white crystalline solid (m.p. 43–47°C).

Analytical Characterization Data

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃, 400 MHz) δ 7.25–7.15 (m, 9H, Ar-H), 4.50 (q, J=6.5 Hz, 1H, OCH₂), 4.20 (s, 2H, ClCH₂), 2.80–2.60 (m, 2H, NCH₂), 1.40 (s, 9H, C(CH₃)₃).
¹³C NMR (CDCl₃, 100 MHz) δ 145.2 (Ar-C), 73.8 (OCH₂), 56.1 (N-C), 45.5 (ClCH₂), 31.2 (C(CH₃)₃).
IR (KBr) 3280 cm⁻¹ (N-H), 1100 cm⁻¹ (C-O-C), 690 cm⁻¹ (C-Cl).

Physicochemical Properties

Property Value Method/Source
Melting Point 43–47°C Differential Scanning Calorimetry
Flash Point >110°C Closed-cup method
LogP 6.9 HPLC determination

Challenges and Mitigation Strategies

Hydroxylamine Oxidation

  • Risk : Tertiary hydroxylamines are prone to oxidation to nitroxides.
  • Solution : Conduct reactions under nitrogen/argon with rigorous exclusion of moisture.

Chloromethyl Group Reactivity

  • Risk : Unintended nucleophilic substitution during storage.
  • Solution : Store at −20°C in amber vials with desiccants.

Industrial-Scale Considerations

For commercial production (e.g., Sigma-Aldrich, BOC Sciences):

  • Batch Reactors : 50–100 L capacity with reflux condensers.
  • Cost Drivers : High-purity N-tert-butylhydroxylamine ($120–150/g) and chromatographic purification.
  • Throughput : 5–10 kg/month based on demand for NMP initiators.

Emerging Alternatives and Comparative Analysis

Method Advantages Limitations
Stepwise Coupling High purity (>95%) Multi-step, low yield
Reductive Amination One-pot simplicity Moderate purity (~80%)
Solid-Phase Synthesis Scalability Limited substrate compatibility

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-tert-Butyl-O-[1-[4-(chloromethyl)phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine, and what analytical methods validate its purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or radical-mediated pathways. For example, hydroxylamine derivatives are often prepared by reacting tert-butylamine with halogenated aromatic precursors under inert conditions. Purity validation typically employs HPLC, GC-MS, or NMR spectroscopy. Melting point determination (43–47°C) and UV/Vis spectroscopy (λmax ~255 nm) are critical for physical characterization .
  • Data Contradiction : Discrepancies in melting points or spectral data may arise from residual solvents or stereochemical impurities. Cross-validation using TLC (e.g., resolving lipid thioesters in ) or capillary electrophoresis (as in ) can resolve ambiguities.

Q. How does the compound’s structure influence its stability under varying storage conditions?

  • Methodology : Stability studies should assess degradation under thermal stress (e.g., -20°C vs. room temperature) and humidity. Accelerated stability testing via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition pathways. The chloromethyl group increases reactivity, necessitating inert atmosphere storage to prevent hydrolysis or oxidation .

Q. What spectroscopic techniques are optimal for characterizing the compound’s stereochemistry and functional groups?

  • Methodology : Use 2D NMR (e.g., NOESY, HSQC) to resolve steric hindrance from tert-butyl and phenyl groups. IR spectroscopy identifies hydroxylamine (N-O) and chloromethyl (C-Cl) stretches. X-ray crystallography (as in ) provides definitive stereochemical assignments for crystalline derivatives .

Advanced Research Questions

Q. How does the compound function as a mediator in controlled radical polymerization (e.g., NMP or RAFT), and what kinetic parameters govern its efficiency?

  • Methodology : Evaluate its role as a nitroxide mediator in NMP by monitoring polymerization rates (e.g., using methyl methacrylate or styrene monomers). Kinetic studies via dilatometry or SEC-MALS determine chain-transfer constants and dispersity (Đ). Compare with commercial initiators (e.g., CSIRO’s protocols in ) to assess radical stabilization efficiency .
  • Data Contradiction : Discrepancies in Đ values may arise from impurities or side reactions. Use ESR spectroscopy to quantify persistent radical concentrations and adjust monomer-to-initiator ratios.

Q. What mechanistic insights explain the compound’s neuroprotective activity in Ppt1−/− mice, and how can its therapeutic efficacy be optimized?

  • Methodology : In vitro assays (e.g., MTT viability tests in ) quantify neuroprotection in INCL patient-derived cells. In vivo studies in Ppt1−/− mice require dose-response profiling (e.g., 500 µM NtBuHA over 48 hours) and lipid thioester depletion analysis via [35S]-cysteine labeling and TLC. Optimize bioavailability by modifying the chloromethyl group’s lipophilicity .
  • Data Contradiction : Variability in lipid thioester depletion ( , Panel f) may reflect metabolic differences. Use LC-MS/MS to track metabolite profiles across tissues.

Q. How do structural modifications (e.g., substituting the chloromethyl group) alter the compound’s reactivity in organometallic catalysis or enzyme inhibition?

  • Methodology : Synthesize analogs (e.g., bromomethyl or fluoromethyl derivatives) and compare their catalytic activity in Mo-complex formation (as in ) or inhibition of cytochrome P450 ( ). Use DFT calculations to model electronic effects on transition states .

Key Research Gaps

  • Stereochemical Impact on Bioactivity : The compound’s chiral centers (e.g., 2-methyl-1-phenylpropyl group) may influence enzyme binding. Enantioselective synthesis and crystallography are needed .
  • Scalability of Polymerization : Industrial-scale NMP requires optimizing radical flux and oxygen sensitivity, not addressed in current protocols .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
N-tert-Butyl-O-[1-[4-(chloromethyl)phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine
Reactant of Route 2
Reactant of Route 2
N-tert-Butyl-O-[1-[4-(chloromethyl)phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine

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